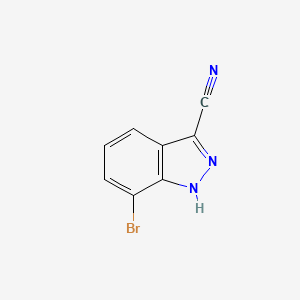

7-bromo-1H-indazole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNEIKLRWSDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Techniques in Research of 7 Bromo 1h Indazole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Analysis of Indazole Derivatives

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the context of indazole derivatives, ¹H NMR is crucial for confirming the substitution pattern on the aromatic rings. For the parent 1H-indazole, the proton signals appear at distinct chemical shifts, with the N-H proton being notably deshielded, often appearing around 13 ppm. chemicalbook.com The coupling patterns between adjacent protons (J-coupling) help to assign the signals to specific positions on the indazole core. For instance, a study on 1H-indazole in DMSO-d₆ showed distinct signals for each of the aromatic protons, allowing for their unambiguous assignment. chemicalbook.com

In the case of substituted indazoles like 7-bromo-1H-indazole-3-carbonitrile, the ¹H NMR spectrum would be expected to show fewer signals in the aromatic region due to the bromine and cyano substituents. The remaining protons on the benzene (B151609) ring would exhibit characteristic splitting patterns, and their chemical shifts would be influenced by the electronic effects of the substituents.

| Proton | Exemplary Chemical Shift (ppm) of 1H-Indazole in DMSO-d₆ |

| H-3 | 8.104 |

| H-4 | 7.783 |

| H-5 | 7.128 |

| H-6 | 7.362 |

| H-7 | 7.578 |

| N1-H | 13.1 |

This table is based on exemplary data for the parent indazole and serves as a reference for understanding the expected spectral regions for derivatives.

¹³C NMR Analysis for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of that signal is indicative of its chemical environment. For indazole derivatives, ¹³C NMR is used to confirm the number of carbon atoms and to identify the positions of substituents. researchgate.net

The ¹³C NMR spectrum of 1H-indazole has been thoroughly studied, with the signals for all seven carbon atoms being assigned. researchgate.net The introduction of a bromine atom at the 7-position and a carbonitrile group at the 3-position in this compound would cause significant shifts in the corresponding carbon signals. The carbon atom bearing the bromine (C-7) would experience a downfield shift, while the carbon of the nitrile group (C≡N) would appear in a characteristic region of the spectrum.

| Carbon | Exemplary Chemical Shift (ppm) of 1H-Indazole |

| C-3 | 134.9 |

| C-3a | 124.3 |

| C-4 | 120.9 |

| C-5 | 126.5 |

| C-6 | 120.9 |

| C-7 | 110.0 |

| C-7a | 140.2 |

This table is based on exemplary data for the parent indazole and serves as a reference for understanding the expected spectral regions for derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as many pharmaceutical compounds. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. This technique typically results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight. researchgate.net

For this compound (C₈H₄BrN₃), with a molecular weight of approximately 222.04 g/mol , ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule [C₈H₄BrN₃+H]⁺ at m/z 223.05. chemscene.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of peaks separated by 2 m/z units, providing a clear signature for the presence of a bromine atom. chemscene.com Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC/MS) Applications

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net This hyphenated technique is widely used in pharmaceutical analysis for impurity profiling, metabolite identification, and quantitative analysis. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can confirm the presence of key structural features in this compound.

The IR spectrum of an indazole derivative, such as this compound, will exhibit characteristic absorption bands corresponding to its distinct functional groups. For a similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, a characteristic absorption for the C≡N (nitrile) stretching vibration is observed at 2212 cm⁻¹. nih.gov This provides a strong indication for the presence of the nitrile group in the target molecule.

General IR spectral features expected for this compound would also include N-H stretching vibrations from the indazole ring, typically appearing in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce signals in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region. For instance, in a related brominated compound, a strong absorption in the region of 576 cm⁻¹ was attributed to the –Br stretching vibration. calpaclab.com

A detailed analysis of the IR spectrum allows for the confirmation of the compound's synthesis and the integrity of its functional groups.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | > 3000 |

| C≡N (Nitrile) | Stretching | ~2212 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-Br | Stretching | 500 - 600 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring the progress of its synthesis. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and thin-layer chromatography (TLC) are routinely employed for these purposes.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing its purity after synthesis and purification. A high-purity sample is essential for its use in further research and development, particularly in the synthesis of potential therapeutic agents.

While a specific HPLC method for this compound is not detailed in the provided search results, a method for a structurally similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, illustrates the principles. nih.gov In that case, both isocratic and gradient HPLC methods were used to confirm a purity of greater than 95%. nih.gov The system utilized a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water. nih.gov Detection was carried out using a diode-array detector (DAD) at wavelengths of 254 nm and 280 nm. nih.gov

A typical HPLC analysis for this compound would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would be used to calculate its purity.

Table 2: Representative HPLC Conditions for Analysis of an Indole-3-Carbonitrile Derivative

| Parameter | Condition |

| Column | Merck LiChroCART 125-4, LiChrospher 100 RP-18 (5 µm) |

| Mobile Phase (Isocratic) | Acetonitrile/Water (70:30) |

| Mobile Phase (Gradient) | Acetonitrile gradient from 10% to 90% |

| Flow Rate | 1.000 mL/min |

| Detection | DAD at 254 nm and 280 nm |

| Retention Time (Isocratic) | 4.66 min |

| Retention Time (Gradient) | 13.27 min |

Data from a study on 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, which serves as a representative example. nih.gov

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption. UPLC is particularly valuable for high-throughput screening and for the analysis of complex mixtures where high resolution is critical. For this compound, UPLC can provide a more rapid and sensitive assessment of purity compared to traditional HPLC. Commercial suppliers of this compound and related compounds often provide documentation that includes UPLC data to certify the purity of their products.

TLC is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

For example, in the synthesis of 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole, TLC was used to monitor the reaction. orgsyn.org The product and the starting material had distinct Rf values (0.46 and 0.32, respectively) in a hexane/EtOAc (2/1, v/v) solvent system, allowing for clear differentiation. orgsyn.org The spots were visualized under UV light at 254 nm. orgsyn.org A similar approach would be applied to the synthesis of this compound, where a suitable mobile phase would be developed to achieve good separation between the reactants, intermediates, and the final product.

X-ray Crystallography for Solid-State Structural Determination and Ligand-Target Complex Analysis

While specific crystallographic data for this compound is not publicly available, the study of other indazole derivatives by X-ray crystallography highlights the importance of this technique. For instance, the crystal structure of indazol-2-yl-acetic acid revealed a supramolecular architecture involving intermolecular hydrogen bonds. This type of information is crucial for understanding the solid-state properties of a compound and its potential for polymorphism.

Furthermore, X-ray crystallography is invaluable in drug discovery for determining how a ligand, such as a derivative of this compound, binds to its biological target, typically a protein. The analysis of a ligand-target complex at the atomic level provides critical insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity and selectivity. This information is then used to guide the design of more potent and specific drug candidates. The indazole scaffold is a common feature in many kinase inhibitors, and their binding modes are frequently elucidated through X-ray crystallography.

Computational Chemistry and Molecular Modeling for 7 Bromo 1h Indazole 3 Carbonitrile Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, predicting reactivity, and analyzing the distribution of electrons within a molecule.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the energetic landscapes of chemical reactions. By modeling the structures of reactants, intermediates, transition states, and products, researchers can determine the most likely pathway a reaction will follow. For instance, in the synthesis of substituted indazoles, DFT can be used to understand the regioselectivity of reactions like alkylation or halogenation. nih.govbeilstein-journals.org

A comprehensive DFT study on the alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, has provided mechanistic insights that explain the observed N1 versus N2 regioselectivity under different reaction conditions. beilstein-journals.org Such calculations can reveal that specific reagents, like cesium carbonate, may promote N1 substitution through a chelation mechanism, while other conditions favor N2 substitution driven by non-covalent interactions. beilstein-journals.org Similarly, DFT has been used to calculate the Gibbs activation barriers and optimize the structures of transition states in various chemical transformations, offering a detailed view of the reaction's energetic demands. researchgate.net These computational approaches could be applied to the synthesis or subsequent functionalization of 7-bromo-1H-indazole-3-carbonitrile to predict reaction outcomes and optimize conditions. researchgate.netnih.govnih.gov

Prediction of Reactivity and Regioselectivity of the Bromo Substituent in Cross-Coupling Reactions

The bromo substituent at the C7 position of the indazole ring is a key handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov Computational studies can predict the reactivity of this specific position. A study on 4-substituted-1H-indazoles performed a computational analysis to estimate the reactivity of the indazole ring, which successfully underwent regioselective bromination at the C7 position. nih.gov This was followed by successful Suzuki-Miyaura cross-coupling reactions, yielding a variety of C7-arylated indazole derivatives. nih.gov

DFT calculations can be employed to evaluate the electronic structure of this compound to predict its reactivity in similar palladium-catalyzed reactions. researchgate.net By analyzing factors like the charge on the carbon atom bearing the bromine and the strength of the C-Br bond, researchers can anticipate the feasibility and efficiency of cross-coupling reactions with various boronic acids. nih.gov This predictive power allows for the rational selection of coupling partners to synthesize libraries of novel compounds for biological screening.

Analysis of Electron Density, Partial Charges, and Fukui Indices via Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule. sciepub.commaterialsciencejournal.org It calculates properties like atomic partial charges, hybridization of orbitals, and the energies of interactions between filled (donor) and empty (acceptor) orbitals. sciepub.commdpi.com This information is crucial for understanding a molecule's stability, reactivity, and non-covalent interactions.

The table below illustrates the type of data generated from an NBO analysis on a hypothetical related molecule, showing how different donor and acceptor orbitals interact.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N1 | π(C3-C3a) | 15.8 | π-conjugation |

| LP(1) N2 | π(C3-C3a) | 25.4 | π-conjugation |

| LP(3) Br7 | σ(C6-C7) | 4.2 | Hyperconjugation |

| π(C4-C5) | π(C6-C7) | 20.1 | π-conjugation |

| Note: This data is illustrative and intended to represent typical values obtained from NBO analysis. |

Furthermore, calculations of Fukui indices, derived from the electron density, can pinpoint the most electrophilic and nucleophilic sites in the molecule, offering a quantitative prediction of where it is most likely to react with different types of reagents. This is highly valuable for predicting the regioselectivity of further chemical modifications.

Free Energy Perturbation (FEP) and Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of the dynamic behavior of molecules and their interactions with their environment, such as a protein's active site.

Prediction of Binding Affinities to Biological Targets

This compound is a fragment that could be incorporated into larger molecules designed to inhibit biological targets like protein kinases. acs.orgnih.govnih.gov FEP and MD simulations are powerful tools for accurately predicting the binding affinity of a ligand to a protein. gsconlinepress.comccpbiosim.ac.uk

MD simulations track the movements of every atom in the protein-ligand complex over time, providing a dynamic view of how they interact. nih.govnih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov FEP calculations can then be used to compute the relative binding free energy between two related ligands, providing a quantitative prediction of which compound will bind more tightly. ccpbiosim.ac.uk For example, a study on indazole derivatives as inhibitors of Glycogen synthase kinase-3β (GSK-3β) used in silico methods to predict which derivatives would be the most promising drug candidates. researchgate.net Similarly, molecular docking studies on indazole-based sulfonamides have predicted strong binding affinities to the MAPK1 kinase, a target in cancer therapy. mdpi.com

The results from these simulations can guide the selection of which derivatives of this compound to synthesize and test, saving significant time and resources.

Identification of Optimal Substituents for Enhanced Activity

Building on the ability to predict binding affinities, computational methods can be used to systematically explore how different substituents on the this compound scaffold affect its biological activity. nih.govnih.gov By creating a virtual library of related compounds and running FEP or other free energy calculations, researchers can build a structure-activity relationship (SAR) model. nih.gov

For example, starting with the this compound core, one could computationally evaluate the impact of replacing the bromo group with various other functionalities (e.g., small alkyl groups, aryl groups, hydrogen bond donors/acceptors). The simulations would predict how these changes affect the binding affinity to a target protein. nih.gov A study on indazole-based inhibitors of the Mps1 kinase demonstrated how rational, structure-based design led to the discovery of compounds with significantly improved potency. acs.org

The table below provides a hypothetical example of how FEP calculations could be used to guide the optimization of a lead compound based on the indazole scaffold.

| Compound | Substituent at C7 | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Predicted IC50 (nM) |

| Lead Compound | -Br | 0.0 (Reference) | 500 |

| Derivative 1 | -CH3 | -1.5 | 50 |

| Derivative 2 | -Phenyl | -0.8 | 150 |

| Derivative 3 | -OH | +0.5 | 1200 |

| Note: This data is illustrative. A negative ΔΔG indicates improved binding affinity compared to the reference compound. |

This approach, sometimes combined with machine learning, allows for the rapid assessment of vast chemical spaces, prioritizing the synthesis of only the most promising candidates. ccpbiosim.ac.uk This accelerates the drug discovery process by focusing experimental efforts on molecules with the highest probability of success. nih.govnih.gov

Computational Analysis of Conformational Ligand Ensembles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the ensemble of conformations it can adopt upon interaction with a biological target. For this compound, computational methods are pivotal in exploring its conformational landscape. Techniques such as molecular mechanics and quantum mechanics calculations are utilized to determine the potential energy surface of the molecule. This allows researchers to identify low-energy, stable conformations that are most likely to be biologically relevant.

Molecular dynamics simulations further provide a dynamic picture of the molecule's behavior in a simulated physiological environment. These simulations track the atomic movements over time, revealing the flexibility of the indazole ring and the rotational freedom of the carbonitrile group. The resulting trajectory files can be clustered to group similar conformations, providing a comprehensive understanding of the accessible conformational states. This information is critical for understanding how the molecule might adapt its shape to fit into a protein's binding pocket.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling represent a data-driven approach to drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

Predictive Modeling for Biological Activity

For this compound and its analogs, QSAR studies are instrumental in predicting their potential biological activities. These models are built using a dataset of compounds with known activities, from which molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Table 1: Key Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Examples | Relevance to Biological Activity |

| Topological | Molecular Weight, Wiener Index | Describes molecular size and branching. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to molecular interactions and reactivity. |

| Lipophilicity | LogP | Influences membrane permeability and solubility. |

| 3D-Descriptors | Molecular Surface Area, Volume | Describes the three-dimensional shape of the molecule. |

By applying statistical methods such as multiple linear regression or machine learning algorithms like random forests, a QSAR model can be developed. This model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Design of Targeted Compound Libraries

The insights gained from conformational analysis and QSAR modeling are leveraged in the rational design of targeted compound libraries based on the this compound scaffold. This process involves the systematic in silico modification of the parent structure to explore the chemical space and identify derivatives with potentially improved activity and selectivity.

Virtual screening techniques, such as pharmacophore modeling and molecular docking, are central to this design process. A pharmacophore model is first constructed based on the key interaction features required for biological activity. This model then serves as a 3D query to screen virtual libraries of compounds, identifying those that match the pharmacophoric pattern.

Molecular docking simulations are subsequently used to predict the binding mode and affinity of the "hit" compounds within the binding site of a specific biological target. This allows for a more refined selection of candidates for synthesis and biological evaluation. The goal is to create a focused library of compounds that are more likely to exhibit the desired therapeutic effect, thereby accelerating the drug discovery pipeline.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of 7 Bromo 1h Indazole 3 Carbonitrile Derivatives

Impact of the Nitrile Moiety at the C-3 Position on Biological Activity and Physicochemical Properties

The nitrile, or cyano, group is a polar functionality that significantly impacts a molecule's lipophilicity, a key parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME). The introduction of a nitrile group generally increases polarity and can lower the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). For the parent compound, 7-bromo-1H-indazole-3-carbonitrile, the calculated LogP is approximately 2.2, indicating a degree of lipophilicity. chemscene.com

In the context of target binding, the nitrile group is recognized as a versatile pharmacophore. It is a potent electron-withdrawing group and can act as a bioisostere for a carbonyl group, capable of forming crucial hydrogen bonds with amino acid residues in a protein's active site. nih.gov For instance, in the development of non-steroidal androgen receptor antagonists like bicalutamide, the nitrile group participates in hydrogen bonding within the active site, mimicking the function of a keto group. nih.gov This ability to engage in specific, directional interactions makes the C-3 nitrile a valuable feature for enhancing binding affinity and potency. Modeling studies on other nitrile-containing inhibitors have shown that the highly polar nature of the cyano group allows it to interact favorably with polar regions in an enzyme's substrate cavity. core.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrN₃ | chemscene.com |

| Molecular Weight | 222.04 g/mol | chemscene.com |

| Calculated LogP | 2.197 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

The molecular recognition of a ligand by its biological target is a complex process governed by a variety of non-covalent interactions. The nitrile group at the C-3 position plays a pivotal role in this process primarily through its capacity as a hydrogen bond acceptor. nih.gov The linear geometry of the cyano group allows it to be positioned precisely within a binding pocket to interact with hydrogen bond donors, such as the backbone N-H of amino acids or specific side chains like arginine, asparagine, or glutamine.

Significance of the Bromine Atom at the C-7 Position in Modulating Biological Activity and Synthetic Utility

The bromine atom at the C-7 position is not merely a passive substituent; it actively contributes to the molecule's biological activity and serves as a critical handle for synthetic diversification.

From a synthetic chemistry perspective, the bromine atom at C-7 is an exceptionally useful functional group. It provides a reactive site for a variety of metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This allows for the straightforward introduction of a wide range of aryl and heteroaryl groups at this position. nih.gov

Researchers have successfully performed Suzuki-Miyaura coupling on 7-bromo-1H-indazoles with a diverse set of boronic acids, yielding novel C-7 arylated indazole derivatives in moderate to good yields. nih.gov This synthetic accessibility is invaluable in medicinal chemistry for generating libraries of analogues to explore the SAR of the C-7 position and optimize properties such as potency, selectivity, and pharmacokinetics. The ability to readily diversify this position makes this compound a valuable building block for creating new chemical entities. nih.govnih.gov

The introduction of a bromine atom into a drug candidate can significantly enhance its therapeutic activity and duration of action. ump.edu.plump.edu.pl One of the key mechanisms through which bromine exerts this effect is via the formation of halogen bonds. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring, on the biological target. ump.edu.plsemanticscholar.org

These interactions, though often weaker than classical hydrogen bonds, are highly directional and can play a crucial role in improving binding affinity and modulating selectivity. semanticscholar.org The strategic placement of a bromine atom at the C-7 position can therefore introduce an additional, favorable interaction with the target protein, locking the ligand into a more stable and effective binding conformation. Studies on various ligands have demonstrated that halogen-aromatic π interactions can modulate inhibitor residence times, a critical factor for drug efficacy. ump.edu.pl

In a related series of 7-substituted indazoles designed as nitric oxide synthase (NOS) inhibitors, the introduction of a bromine atom at the C-3 position of 1H-indazole-7-carbonitrile resulted in a tenfold enhancement of inhibitory effects, highlighting the powerful contribution of halogenation to binding potency. nih.gov

Comprehensive Analysis of Substitution Patterns on the Indazole Ring System

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents around the bicyclic core. SAR studies on various classes of indazole-based compounds have revealed key insights into the role of different functional groups.

C-3 Position : Besides the nitrile group, this position has been extensively functionalized. For example, the introduction of substituted carbohydrazide (B1668358) moieties at the C-3 position led to potent inhibitors of the IDO1 enzyme. nih.gov Halogenation at C-3 is also a common strategy to provide a handle for further modifications. chim.it

C-7 Position : The C-7 position is critical for the activity of many indazole-based inhibitors. In the case of NOS inhibitors, a nitro group (7-nitroindazole) or a carbonitrile group (1H-indazole-7-carbonitrile) at this position was found to be highly effective. nih.gov The conversion of the 7-carbonitrile to a 7-carboxamide led to a surprising shift in selectivity towards the neuronal NOS isoform. nih.gov

Other Positions (C-4, C-5, C-6) : Substitution at other positions on the benzene (B151609) portion of the indazole ring also plays a significant role. For instance, placing sulfonamide groups at the C-4 position has been explored for developing anticancer agents. nih.gov The direct bromination of 4-chloro-1H-indazol-3-amine with NBS leads to the undesired 5-bromo regioisomer, underscoring the distinct reactivity and influence of each position on the ring. nih.gov

Table 2: Biological Activity of Selected Substituted Indazole Derivatives

| Compound | Substitution | Target/Activity | Reference |

|---|---|---|---|

| 7-Nitro-1H-indazole | 7-NO₂ | Nitric Oxide Synthase (NOS) Inhibitor | nih.gov |

| 1H-Indazole-7-carbonitrile | 7-CN | Nitric Oxide Synthase (NOS) Inhibitor | nih.gov |

| 1H-Indazole-7-carboxamide | 7-CONH₂ | Selective neuronal NOS Inhibitor | nih.gov |

| 3-Bromo-1H-indazole-7-carbonitrile | 3-Br, 7-CN | Potent NOS Inhibitor | nih.gov |

| 7-Bromo-4-chloro-1H-indazol-3-amine | 3-NH₂, 4-Cl, 7-Br | Intermediate for Lenacapavir (HIV Capsid Inhibitor) | nih.govchemrxiv.org |

This comprehensive analysis demonstrates that the indazole scaffold is a highly "tunable" system. The specific biological activity of a derivative is a result of the combined electronic, steric, and physicochemical effects of its substitution pattern, with the C-3 nitrile and C-7 bromine of this compound representing particularly powerful modulators of function.

Exploration of Substituents at N-1 and N-2 Positions

The N-1 and N-2 positions of the indazole ring are critical for tuning the molecule's properties. Alkylation at these sites can influence the compound's interaction with target proteins and its metabolic stability. The regioselectivity of N-alkylation is a key consideration, as the N-1 and N-2 isomers often exhibit distinct biological profiles. nih.gov For instance, the N-1 tautomer is generally more thermodynamically stable than the N-2 tautomer. nih.gov

Studies on various indazole derivatives reveal the importance of the N-1 substituent. In the context of soluble guanylate cyclase (sGC) inhibitors based on the YC-1 structure, substitutions at the 1-N position showed that only those with a fluoro or cyano group at the ortho position of the N-1 benzyl (B1604629) ring resulted in better inhibitory activity. nih.gov In a series of 6-substituted aminoindazole derivatives, relocating a methyl group from the N-1 to the N-2 position led to a decrease in the anti-proliferative activity for most of the tested compounds. nih.gov

Conversely, N-2 substitution can also be advantageous. Research on dual MCL-1/BCL-2 inhibitors involved the development of N-2 substituted indazole-3-carboxylic acids. rsc.org The strategic placement of substituents at the N-1 and N-2 positions is therefore a crucial element in the optimization of indazole-based drug candidates.

Table 1: Impact of N-1 and N-2 Substitution on Indazole Derivative Activity

Effects of Substitutions at C-5 and C-6 on Activity Profiles

Modifications on the benzene portion of the indazole ring, particularly at the C-5 and C-6 positions, are pivotal for modulating biological activity. These positions are often solvent-exposed in protein binding pockets, allowing for the introduction of various substituents to enhance potency and selectivity.

In the development of anti-cancer agents, introducing different substituted aromatic groups at the C-5 position has been a strategy to explore interactions with kinases and improve biological activity. researchgate.net For a series of GSK-3β inhibitors, a methoxy (B1213986) group at the C-5 position of the indazole ring resulted in higher potency compared to a methyl group, highlighting the importance of this substituent for activity. nih.gov

Similarly, the C-6 position is a key handle for optimization. In one study on anti-cancer agents, exchanging a hydrophobic group at C-6 with a hydrophilic one was investigated to retain activity. nih.gov For Hepatitis C virus (HCV) NS4B inhibitors, modifications at the C-5 and C-6 positions were planned to reduce oxidative metabolism. researchgate.net The insertion of a fluorine atom at the C-5 position of an indole (B1671886) ring (a related scaffold) resulted in an equipotent compound. researchgate.net Another study on IDO1 inhibitors noted that all their designed indazole derivatives featured a large group at position 4 and a small group, typically a halogen, at position 6. nih.gov

Table 2: SAR Findings for C-5 and C-6 Substituted Indazole Derivatives

Rational Drug Design Approaches Utilizing the this compound Scaffold

Rational drug design leverages structural information of biological targets to design and optimize ligands. For the indazole scaffold, techniques like scaffold hopping and structure-based drug design have been instrumental in developing potent and selective inhibitors.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a strategy used to identify novel core structures while retaining the key pharmacophoric features of a known active compound. nih.govniper.gov.inpsu.edu This can lead to compounds with improved properties, such as enhanced potency or better pharmacokinetics, and can provide a route to new intellectual property. niper.gov.in For instance, researchers successfully used scaffold hopping to move from an indole-2-carboxylic acid scaffold to an indazole framework, which transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. rsc.orgnih.gov The indazole scaffold was considered an excellent alternative that preserved the necessary spatial relationship of key binding groups. nih.gov

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a related and powerful tool in medicinal chemistry. cambridgemedchemconsulting.com The indazole nucleus itself has been identified as a bioisostere for the catechol moiety in various endogenous ligands. google.com In the development of monoamine oxidase B (MAO B) inhibitors, the bioisosteric replacement of an amide with a 1,2,4-oxadiazole (B8745197) ring on a 5-substituted-1H-indazole scaffold led to the most potent and selective inhibitor in the series. nih.gov This demonstrates how subtle changes, guided by bioisosteric principles, can lead to significant improvements in a drug candidate's profile.

Structure-Based Drug Design (SBDD) Guided Optimization

Structure-based drug design (SBDD) uses the three-dimensional structure of a target protein to guide the design of new inhibitors. Molecular docking, a key SBDD technique, predicts how a ligand binds to a receptor and can be used to prioritize compounds for synthesis.

SBDD has been effectively applied to indazole derivatives. For example, molecular docking simulations were used to understand the binding of 1H-indazole-bearing MAO B inhibitors, revealing that the flexibility of the molecule was crucial for achieving better shape complementarity within the enzyme's active site. nih.gov In another study, docking of novel indazole-carboxamide derivatives into the active site of a renal cancer-related protein (PDB: 6FEW) helped identify the compounds with the highest predicted binding energies. rsc.orgnih.gov Similarly, docking models of 6-substituted aminoindazole derivatives with the IDO1 enzyme showed that the N-2 of the indazole formed a key hydrogen bond, and the 6-amino group also formed a hydrogen bond with the heme ion, providing a rationale for the observed activity. nih.gov

Fragment-based approaches, a subset of SBDD, have also been successful. A fragment-based screening approach was used to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), leading to a compound with excellent enzyme inhibition and high selectivity. nih.gov These examples underscore the power of SBDD in optimizing the interactions between indazole-based inhibitors and their protein targets.

Preclinical Pharmacological and Biological Investigations of 7 Bromo 1h Indazole 3 Carbonitrile and Its Analogues

In Vitro Biological Assays for Target Identification and Validation

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a common mechanism of action for many drugs. Indazole derivatives have been extensively studied for their enzyme-inhibiting properties.

Kinase Inhibition: Various indazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a series of 6-anilino indazole compounds were identified as leads for developing selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases. nih.gov These compounds act as ATP competitive inhibitors, binding to the ATP pocket of the kinase. nih.gov Additionally, some indazole derivatives have shown inhibitory activity against other kinases such as Akt, which is a key component of the PI3K/Akt/mTOR pathway frequently dysregulated in cancer. nih.govnih.gov Specifically, 1H-indazole-4,7-diones have demonstrated dual inhibitory effects on both the activity and phosphorylation of Akt1. nih.gov The indazole scaffold has also been utilized in the design of inhibitors for c-Met, a receptor tyrosine kinase involved in various cancers. nih.gov

Human Neutrophil Elastase Inhibition: While specific studies on 7-bromo-1H-indazole-3-carbonitrile are limited, the broader class of indazole compounds has been explored for anti-inflammatory potential, which can involve the inhibition of enzymes like human neutrophil elastase.

IDO1 Inhibition: Indoleamine 2,3-dioxygenase (IDO1) is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. Novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as IDO1 inhibitors. nih.gov One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress IDO1 expression in a concentration-dependent manner. nih.gov

Nitric Oxide Synthase Inhibition: Several 7-substituted indazoles have been evaluated as inhibitors of nitric oxide synthases (NOS). nih.gov Notably, the introduction of a bromine atom at the C3 position of 1H-indazole-7-carbonitrile was found to enhance its inhibitory effects on NOS by tenfold. nih.gov The parent compound, 1H-indazole-7-carbonitrile, was equipotent to the known NOS inhibitor 7-nitro-1H-indazole and showed a preference for constitutive NOS over inducible NOS. nih.gov The mechanism of inhibition appears to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin. nih.gov

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The indazole nucleus is a structural feature of granisetron, a serotonin (B10506) 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting. researchgate.net This suggests that indazole analogues could have interactions with various receptors. However, specific receptor binding data for this compound is not extensively available in the public domain.

Cellular Activity Assays

Cellular assays provide insights into the functional consequences of a compound's interaction with its molecular targets within a living cell.

Anti-Proliferative Effects in Cancer Cell Lines: A significant amount of research has focused on the anti-cancer potential of indazole derivatives. For example, a series of indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). researchgate.netnih.gov One compound, in particular, exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity for cancer cells over normal cells. researchgate.netnih.gov Further studies indicated that this compound could induce apoptosis and affect the cell cycle. researchgate.netnih.gov Coordination compounds of indazole-3-carboxylic acid with transition metals have also been tested for their anti-cancer potential against colon cancer (HT29), hepatoma (Hep-G2), and melanoma (B16-F10) cell lines. nih.gov

Antimicrobial Efficacy against Bacterial and Fungal Strains: The broad biological activity of indazole derivatives extends to antimicrobial effects. While specific data on this compound is scarce, the general class of indazoles has been noted for its anti-bacterial properties. nih.gov

Exploration of Potential Therapeutic Areas

Based on the in vitro findings, this compound and its analogues have been explored for their potential in several therapeutic areas, most prominently in oncology and anti-inflammatory research.

Oncology Research

The anti-proliferative and enzyme-inhibiting properties of indazole derivatives make them attractive candidates for cancer therapy.

Anti-cancer Agents: The indazole scaffold is a key component of several approved cancer drugs and clinical candidates. nih.gov Research has shown that derivatives of 1H-indazole-3-amine can act as effective hinge-binding fragments for tyrosine kinases. nih.gov The anti-cancer activity of these compounds is often attributed to their ability to induce apoptosis and modulate key signaling pathways like the p53/MDM2 pathway. researchgate.netnih.gov

Protein Kinase/Akt Inhibitors: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. nih.govyoutube.com Indazole derivatives have been developed as inhibitors of Akt. nih.gov For example, a series of 1H-indazole-4,7-diones were found to inhibit both the activity and phosphorylation of Akt1 in PC-3 prostate cancer cells. nih.gov

c-MET Inhibitors: The receptor tyrosine kinase c-Met is a validated target in oncology. A series of indazoles have been designed and synthesized as novel c-Met inhibitors, with some compounds showing significant inhibition in both biochemical and cell-based assays. nih.gov

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. While specific research on this compound as an EGFR inhibitor is not prominent, the broader class of heterocyclic compounds is continuously being explored for this purpose. tandfonline.com

Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia. While not a primary focus in the available literature for this specific compound, the general kinase inhibitory potential of indazoles suggests possible activity against this target.

IKK2 Inhibitors: IKK2 is a key kinase in the NF-κB signaling pathway, which is involved in inflammation and cancer. The anti-inflammatory properties of some indazoles suggest potential for IKK2 inhibition.

JNK Inhibitors: As previously mentioned, indazole derivatives have been developed as selective inhibitors of c-Jun N-terminal kinases (JNKs). nih.gov The 6-anilino indazole scaffold has been a particularly fruitful starting point for designing JNK3-selective inhibitors with good brain penetration. nih.gov

Anti-inflammatory Research

The indazole core is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine. researchgate.netnih.gov This has spurred further investigation into the anti-inflammatory properties of other indazole derivatives.

Research has shown that various substituted indazole derivatives possess anti-inflammatory activities. nih.gov Computational studies have been used to evaluate 1H-indazole analogues as potential anti-inflammatory agents by examining their binding to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.net Furthermore, coordination compounds of indazole-3-carboxylic acid have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated macrophages. nih.gov A series of 3-(indol-5-yl)-indazoles were also found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.gov

Antimicrobial Research

The indazole scaffold is a recurring motif in compounds investigated for their antimicrobial properties. While research focusing specifically on this compound is limited in publicly accessible literature, numerous studies on its analogues, particularly other bromo-indazole derivatives, highlight the potential of this chemical class against a range of microbial pathogens. These investigations suggest that the bromo-indazole core can serve as a valuable pharmacophore for the development of novel antimicrobial agents. nih.govresearchgate.net

A significant area of this research has been the targeting of essential bacterial enzymes. For instance, some novel indazole derivatives have been designed as inhibitors of DNA gyrase B, a crucial enzyme for bacterial DNA replication. researchgate.net This approach has yielded compounds with notable antibacterial activity. In one study, certain substituted indazole derivatives demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against bacteria such as B. subtilis, S. aureus, and E. coli. researchgate.net

More specifically, research into 4-bromo-1H-indazole derivatives has identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division, making it an attractive target for new antibiotics. This series of compounds showed promising activity, particularly against Gram-positive bacteria. nih.gov For example, one analogue, compound 18 , exhibited an MIC of 4 µg/mL against Staphylococcus aureus and was 256 times more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against a penicillin-resistant strain of S. aureus. nih.gov Another derivative, compound 9 , was found to be highly active against penicillin-susceptible Streptococcus pyogenes with an MIC of 4 µg/mL, which was twice as effective as the standard antibiotic ciprofloxacin. nih.gov

The antimicrobial potential is further expanded by creating hybrid molecules. A series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their efficacy against various bacterial and fungal strains, indicating that such molecular combinations are a viable strategy for developing new antimicrobial candidates. researchgate.net

Table 1: In Vitro Antibacterial Activity of 4-Bromo-1H-indazole Analogues

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 18 | S. aureus (ATCC 29213) | 4 | nih.gov |

| Compound 18 | Penicillin-resistant S. aureus | - (256x more potent than 3-MBA) | nih.gov |

| Compound 12 | Penicillin-resistant S. aureus | - (256x more potent than 3-MBA) | nih.gov |

| Compound 9 | S. pyogenes (Penicillin-Susceptible) | 4 | nih.gov |

| Ciprofloxacin | S. pyogenes (Penicillin-Susceptible) | 8 | nih.gov |

| 3-MBA | S. aureus (ATCC 29213) | >1024 | nih.gov |

Data sourced from a study on 4-bromo-1H-indazole derivatives as FtsZ inhibitors. nih.gov

Other Potential Therapeutic Applications (e.g., Antidiabetic, Neuroprotective, Anti-arrhythmic, Anti-HIV, Antiplatelet, Antispermatogenic, Cardiovascular)

The versatile structure of the indazole ring has led to its exploration in a wide array of therapeutic areas beyond antimicrobial research. nih.govresearchgate.net Derivatives of indazole have shown potential in treating cardiovascular diseases, metabolic disorders, and viral infections, among others. researchgate.nethilarispublisher.com

Cardiovascular Applications: Indazole derivatives have been investigated for a variety of cardiovascular effects, including anti-arrhythmic and antihypertensive properties. nih.govnih.gov A notable target in this area is Rho kinase (ROCK), a protein involved in smooth muscle contraction. nih.gov Novel N-substituted prolinamido indazoles have been developed as potent ROCK inhibitors, with some analogues showing IC₅₀ values as low as 0.17 μM and exhibiting significant vasorelaxant activity in ex-vivo studies. nih.gov Specific compounds like 7-nitroindazole (B13768) have been studied for their effects on hypertension, while the derivative YC-1 has been evaluated for its therapeutic use in circulatory disorders and for inhibiting platelet aggregation. nih.gov

Neuroprotective Effects: Certain indazole analogues have shown potential as neuroprotective agents. For example, the introduction of a bromine atom at the C4 position of the indazole ring can yield a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative conditions, making its inhibition a key therapeutic strategy.

Antispermatogenic Activity: Indazol-3-carboxylic acids, which are structurally related to this compound, have been investigated as non-hormonal male contraceptive agents. austinpublishinggroup.com These compounds have demonstrated antispermatogenic effects, with studies indicating that substitution at the N1 position is crucial for this specific biological activity. researchgate.netaustinpublishinggroup.com

Anti-HIV and Antiplatelet Activity: The broad biological profile of the indazole scaffold includes reported anti-HIV and antiplatelet activities in various studies, highlighting the chemical tractability and diverse pharmacological potential of this heterocyclic system. nih.govresearchgate.net

Antidiabetic Potential: Indazole derivatives have also been noted for their potential in treating metabolic disorders, with some studies listing antidiabetic activity as one of the many pharmacological properties of this compound class. researchgate.net

Mechanistic Studies of Biological Action

Understanding the precise molecular interactions of this compound and its analogues is key to their development as therapeutic agents. Research has focused on identifying specific protein targets and elucidating the downstream pathways affected by these interactions.

Investigation of Molecular Targets and Specific Biological Pathways

Preclinical studies have identified several molecular targets for indazole-based compounds, confirming their diverse biological activities.

Bacterial Cell Division and Replication Proteins: As mentioned, bromo-indazole analogues have been shown to target key bacterial proteins. One series of 4-bromo-1H-indazole derivatives acts by inhibiting FtsZ, a protein crucial for bacterial cytokinesis. nih.gov Other indazole derivatives have been designed to inhibit DNA gyrase B, interfering with DNA replication. researchgate.net

Protein Kinases: The indazole scaffold is a privileged structure for kinase inhibitors. pharmablock.com Analogues have been developed as potent inhibitors of Rho kinase (ROCK), which is involved in cardiovascular function. nih.gov In oncology, indazole derivatives have been successfully designed to target kinases like anaplastic lymphoma kinase (ALK). nih.gov

Epigenetic Targets: Novel indazole-based derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC8. nih.gov These enzymes play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

Metabolic Enzymes: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy, has been effectively inhibited by 3-substituted 1H-indazoles. nih.gov

Nitric Oxide Synthase (NOS): Specific bromo-indazole derivatives, such as 4-bromo-indazole, are potent inhibitors of neuronal nitric oxide synthase (nNOS), a target relevant to neurodegenerative diseases. austinpublishinggroup.com

Table 2: Molecular Targets of Indazole Analogues

| Indazole Analogue Class | Molecular Target | Biological Context | IC₅₀ Value | Reference |

| N-substituted prolinamido indazoles | Rho Kinase I (ROCK I) | Cardiovascular | 0.17 µM (Compound 4b) | nih.gov |

| 3-substituted 1H-indazoles | IDO1 Enzyme | Oncology | 720 nM (Compound 121) | nih.gov |

| Indazole-based hydroxamates | HDAC1 | Oncology | 2.7 nM (Compound 15k) | nih.gov |

| Indazole-based hydroxamates | HDAC2 | Oncology | 3.6 nM (Compound 15m) | nih.gov |

| 4-bromo-1H-indazole analogues | FtsZ | Antibacterial | - | nih.gov |

| 4-bromo-indazole | Neuronal NOS | Neuroprotection | - | austinpublishinggroup.com |

IC₅₀ values represent the concentration required for 50% inhibition.

Elucidation of Molecular Mechanisms Underlying Observed Biological Effects

The biological effects of indazole derivatives are a direct consequence of their interaction with specific molecular targets.

For anticancer activity, the mechanism can be multifaceted. The inhibition of HDACs by indazole-based compounds leads to an increase in the acetylation of proteins like α-tubulin and histone H3. nih.gov This epigenetic modification results in cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov Another anticancer mechanism observed with indazole derivatives involves the promotion of apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

In the context of antimicrobial action, the inhibition of the FtsZ protein by 4-bromo-1H-indazole analogues disrupts the formation of the Z-ring, which is essential for bacterial cell division, ultimately leading to bacterial death. nih.gov The vasorelaxant properties of certain indazoles are achieved through the inhibition of Rho kinase (ROCK), which reduces the phosphorylation of myosin light chain in vascular smooth muscle cells, leading to relaxation and a decrease in blood pressure. nih.gov

Non-Human In Vivo Models for Preclinical Evaluation

The translation of in vitro findings into potential clinical applications requires evaluation in relevant animal models. This step is crucial for understanding the compound's behavior in a complex biological system.

Pharmacokinetic Profiling in Relevant Animal Models

Comprehensive in vivo pharmacokinetic data for this compound is not widely available. However, studies on structurally related indazole-3-carboxamides provide valuable insights into the likely pharmacokinetic profile of this class of compounds. mdpi.com

General pharmacokinetic considerations for the indazole scaffold suggest that it can be a metabolically robust bioisostere for other groups like phenols, being less susceptible to phase I and II metabolism. pharmablock.com However, specific substitutions can introduce metabolic liabilities. For example, some indazole derivatives have shown poor pharmacokinetic profiles in vivo due to extensive O-glucuronidation and N-dealkylation. pharmablock.com In one preclinical study, an indazole derivative (2f) demonstrated the ability to suppress tumor growth in a 4T1 mouse model without causing obvious side effects, suggesting a degree of bioavailability and a manageable in vivo profile, though specific pharmacokinetic parameters were not reported. rsc.org

Table 3: Summary of In Vitro Pharmacokinetic Properties for Indazole-3-Carboxamide Analogues

| Parameter | Observation | Implication | Reference |

| Metabolic Stability | Faster clearance in vitro compared to indole (B1671886) analogues | May undergo significant first-pass metabolism | mdpi.com |

| Protein Binding | Generally high (often >90%) | Lower volume of distribution, potentially longer half-life in vivo | mdpi.com |

| Metabolic Pathways | Susceptible to O-glucuronidation and N-dealkylation | These pathways can lead to rapid elimination in vivo | pharmablock.com |

This table summarizes general findings for the indazole-3-carboxamide class, which is structurally related to this compound.

Future Directions and Emerging Research Perspectives for 7 Bromo 1h Indazole 3 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel and sustainable synthetic routes is crucial for the efficient and environmentally conscious production of 7-bromo-1H-indazole-3-carbonitrile and its analogues. Current research in the broader field of indazole synthesis points towards several promising avenues.

Recent advances have highlighted the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, for the functionalization of the indazole core. scribd.com These methods offer high efficiency and regioselectivity. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, followed by a successful palladium-mediated Suzuki–Miyaura reaction with boronic acids to introduce aryl groups at the C7 position. scribd.com

Furthermore, there is a growing emphasis on "green chemistry" approaches to minimize the environmental impact of chemical synthesis. This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG)-400, and heterogeneous catalysts like copper oxide nanoparticles supported on activated carbon. nih.gov One-pot synthesis strategies, which reduce the number of reaction steps and purification processes, are also being explored. nih.gov For example, a one-pot method for synthesizing 2H-indazoles and quinazolines has been developed using a copper oxide nanocatalyst in a green solvent. nih.gov

Future research in this area will likely focus on developing catalytic systems that are not only efficient and selective but also reusable and based on abundant, non-toxic metals. The goal is to create synthetic pathways that are both economically viable and environmentally sustainable for the large-scale production of this compound derivatives.

Advanced SAR Studies through High-Throughput Synthesis and Screening Technologies

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. While specific SAR studies on this exact compound are not yet widely published, research on related bromo-indazole derivatives provides valuable insights.

For example, studies on 4-bromo-1H-indazole derivatives as inhibitors of the bacterial cell division protein FtsZ have shown that substitutions at various positions on the indazole ring significantly impact antibacterial activity. mdpi.com Similarly, SAR studies of 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important cancer immunotherapy target, have revealed that substituents at the 4- and 6-positions of the indazole scaffold are crucial for inhibitory activity. nih.gov The presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has also been shown to be critical for potent IDO1 inhibition. nih.gov

To accelerate the exploration of the chemical space around this compound, high-throughput synthesis and screening (HTS) technologies will be indispensable. Automated parallel synthesis platforms can rapidly generate large libraries of analogues with diverse substitutions at various positions of the indazole ring. These libraries can then be screened against a panel of biological targets using HTS assays to quickly identify promising lead compounds. This approach allows for a more comprehensive and efficient exploration of the SAR, leading to the rapid identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that can guide and accelerate research.

AI and ML algorithms can be employed in several key areas:

Target Identification: By analyzing biological data, AI can help identify novel protein targets for which this compound or its derivatives may have a high binding affinity.

Virtual Screening: ML models can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the in-silico screening of vast chemical libraries to prioritize candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a specific target, based on the this compound scaffold.

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the drug discovery process and reducing the likelihood of late-stage failures.

By integrating these computational approaches, researchers can significantly reduce the time and cost associated with traditional drug discovery methods, leading to a more efficient and targeted development of new therapeutics based on the this compound scaffold.

Exploration of New Biological Targets and Uncharted Disease Indications

A crucial aspect of future research will be to identify and validate new biological targets for this compound and to explore its therapeutic potential in a wider range of diseases.

A significant lead in this area comes from a study on 7-substituted-indazoles as inhibitors of nitric oxide synthases (NOS). researchgate.net This study found that 1H-indazole-7-carbonitrile demonstrated a preference for constitutive NOS (nNOS and eNOS) over inducible NOS (iNOS). researchgate.net Notably, the introduction of a bromine atom at the C3 position, as is the case in this compound, was found to enhance the inhibitory effect tenfold. researchgate.net This suggests that this compound is a potent inhibitor of NOS.

The inhibition of NOS has therapeutic implications for a variety of conditions, including:

Neurodegenerative Diseases: Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of diseases like Alzheimer's, Parkinson's, and Huntington's disease.

Inflammatory Disorders: iNOS plays a key role in the inflammatory cascade, and its inhibition could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Cardiovascular Diseases: While eNOS is generally protective, its dysregulation can contribute to cardiovascular pathologies. Selective inhibitors could have therapeutic value.

Beyond NOS, the indazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing activity against a wide range of targets, including various protein kinases. nih.gov Many clinically approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core. nih.gov Therefore, future research should involve screening this compound and its analogues against a broad panel of kinases and other relevant biological targets to uncover new therapeutic opportunities in areas such as oncology, immunology, and infectious diseases.

Design and Evaluation of Prodrug Strategies and Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential side effects of this compound, the development of prodrugs and targeted delivery systems will be a key research focus.

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve a drug's solubility, stability, and oral bioavailability, or to achieve targeted release at the site of action. For kinase inhibitors, prodrug strategies have been successfully employed to overcome issues like poor solubility. frontiersin.org For this compound, prodrugs could be designed by modifying the nitrile group or the N-H of the indazole ring with a promoiety that is cleaved by specific enzymes at the target site. nih.gov

Targeted Delivery Systems: Encapsulating this compound within nanocarriers, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles, can offer several advantages. mdpi.commdpi.com These systems can:

Improve Solubility and Stability: Protect the drug from degradation and improve its solubility in physiological fluids.

Enhance Bioavailability: Increase the drug's circulation time and concentration at the target site.

Enable Targeted Delivery: The surface of nanocarriers can be functionalized with ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells, leading to targeted drug accumulation and reduced off-target toxicity. mdpi.com

The development of such advanced drug delivery systems will be critical for realizing the full therapeutic potential of this compound, particularly in complex diseases like cancer where targeted therapy is paramount.

Q & A

Q. What are the established synthetic routes for 7-bromo-1H-indazole-3-carbonitrile?

Methodological Answer: The synthesis typically involves halogenation and cyanation steps. A common approach is the bromination of a pre-formed indazole scaffold, followed by cyanation at the 3-position. For example:

- Bromination : Direct electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C).

- Cyanation : Introduction of the nitrile group via palladium-catalyzed cross-coupling (e.g., using CuCN or cyanide sources like K₄[Fe(CN)₆]) .

Key considerations include protecting group strategies to avoid competing reactions at the indazole NH group. Analogous methods for chlorinated indazoles (e.g., 7-chloro derivatives) demonstrate the importance of optimizing reaction time and temperature to prevent over-bromination .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : The bromine atom induces deshielding effects, with aromatic protons typically appearing in δ 7.5–8.5 ppm. The cyano group’s carbon resonates near δ 115–120 ppm in 13C NMR .

- HRMS : Confirm molecular weight (C₈H₄BrN₃, theoretical [M+H]⁺ = 224.966) to verify purity and structure .

- IR Spectroscopy : The nitrile group shows a sharp absorption band near 2200–2250 cm⁻¹ .

For ambiguous results, supplementary techniques like X-ray crystallography (see Advanced Question 4) or 2D NMR (e.g., HSQC, HMBC) resolve connectivity issues .

Advanced Questions

Q. How can researchers optimize reaction yields for introducing the cyano group at the 3-position?

Methodological Answer: Key parameters include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., Xantphos) enhance coupling efficiency .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–100°C improve cyanide nucleophilicity.

- Substrate Pre-activation : Pre-forming a boronic ester or iodinated intermediate (e.g., 3-iodo-indazole) increases reactivity.

For example, in the synthesis of 7-chloro-1H-benzo[d]imidazole derivatives, yields improved from 45% to 72% by switching from CuCN to K₄[Fe(CN)₆] under reflux .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

- Heavy Atom Effects : Bromine’s high electron density can cause absorption errors. Mitigate by collecting data at low temperature (e.g., 100 K) and using Mo-Kα radiation (λ = 0.71073 Å) .

- Disorder : The planar indazole ring may exhibit rotational disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) during refinement .

- Hydrogen Bonding : The NH group participates in intermolecular H-bonds. Use SHELXL’s DFIX command to refine H-bond distances accurately .

Successful refinement of brominated heterocycles (e.g., 6-bromo-1H-indazole derivatives) demonstrates the utility of SHELXL’s twin refinement tools for handling pseudo-merohedral twinning .

Q. How to resolve contradictions in biological activity data across studies (e.g., α-glucosidase inhibition)?

Methodological Answer: Contradictions may stem from:

- Purity Variability : Impurities >5% (e.g., de-brominated byproducts) skew results. Validate purity via HPLC (≥95%) and elemental analysis .

- Assay Conditions : Differences in pH, temperature, or enzyme source (e.g., yeast vs. human α-glucosidase) affect IC₅₀ values. Standardize protocols using controls like acarbose .

- Solubility : Poor DMSO solubility can lead to false negatives. Pre-test solubility and use co-solvents (e.g., 0.1% Tween-80) .

For example, in studies of 7-arylindazoles, IC₅₀ values varied by 10-fold between labs due to DMSO concentration differences (1% vs. 5%) .

Q. What strategies mitigate competing side reactions during bromination of the indazole scaffold?

Methodological Answer:

- Regioselectivity : Use directing groups (e.g., methyl at the 1-position) to favor bromination at C7.

- Protection of NH : Temporarily protect the indazole NH with a Boc group to prevent N-bromination .

- Stoichiometry Control : Limit Br₂/NBS to 1.1 equivalents to avoid di-bromination. Monitor via TLC (hexane:EtOAc = 3:1, Rf ~0.4 for mono-brominated product) .

In the synthesis of 5-bromo-3-methylindazoles, protecting the NH increased mono-brominated yield from 55% to 85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.